Dipropyleneglycol methyl ether acetate

Catalog No.
S636334
CAS No.
88917-22-0
M.F
C9H18O4
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipropyleneglycol methyl ether acetate

CAS Number

88917-22-0

Product Name

Dipropyleneglycol methyl ether acetate

IUPAC Name

1-(1-methoxypropan-2-yloxy)propan-2-yl acetate

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C9H18O4/c1-7(5-11-4)12-6-8(2)13-9(3)10/h7-8H,5-6H2,1-4H3

InChI Key

LAVARTIQQDZFNT-UHFFFAOYSA-N

SMILES

CC(COC)OCC(C)OC(=O)C

Synonyms

dipropylene glycol monomethyl ether acetate, PPG-2 methyl ether acetate

Canonical SMILES

CC(COC)OCC(C)OC(=O)C

Limited Application

While Dipropyleneglycol methyl ether acetate (DPMA) finds various applications in industry, its use in scientific research is limited. This is primarily due to its function as a solvent and the potential safety concerns associated with its use in laboratory settings.

Focus on Analogue Research

Research on DPMA often focuses on its close structural analogue, Propylene glycol methyl ether acetate (PGMEA). Studies have shown that DPMA readily converts to PGMEA in the body, with similar toxicological profiles []. Therefore, much of the scientific understanding of DPMA's potential effects is derived from research on PGMEA.

Examples of Research Applications:

  • Toxicology studies: Research has investigated the potential effects of PGMEA/DPMA on various organs and systems, including the nervous system, reproductive system, and blood []. These studies provide valuable insights into the potential health risks associated with exposure to DPMA.
  • Environmental fate studies: Research has explored the breakdown and behavior of PGMEA/DPMA in the environment. This information helps assess potential environmental risks associated with the use and disposal of DPMA.

Dipropylene glycol methyl ether acetate is a colorless liquid that belongs to the class of glycol ethers. Its chemical formula is C9H18O4C_9H_{18}O_4, with a molecular weight of approximately 190.23 g/mol. This compound is composed of three isomeric forms and is characterized by its low volatility and mild odor, making it suitable for various applications in industrial and consumer products. It is often used as a solvent and plasticizer, particularly in formulations for personal care products, paints, and coatings .

DPMAC is a flammable liquid and should be handled with caution. Here are some safety points to consider:

  • Flammability: Flash point data is unavailable, but due to its organic nature, DPMAC is likely flammable.
  • Toxicity: DPMAC's specific toxicity is not well-documented, but it is advisable to avoid inhalation and skin contact as a precaution [].
  • Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials [].

Dipropylene glycol methyl ether acetate is an ester, which means it can undergo typical ester reactions. It reacts with acids to produce alcohols and additional acids, releasing heat in the process. This exothermic reaction can be vigorous when strong oxidizing acids are involved. Additionally, when mixed with alkali metals or hydrides, it can generate flammable hydrogen gas . The compound's reactivity profile indicates that it should be handled with care, particularly in environments where strong oxidizers are present.

Dipropylene glycol methyl ether acetate can be synthesized through several methods, typically involving the reaction of dipropylene glycol with acetic anhydride or acetic acid in the presence of an acid catalyst. The reaction proceeds through an esterification process, where hydroxyl groups from the dipropylene glycol react with the carboxylic acid components to form the ester linkage characteristic of dipropylene glycol methyl ether acetate .

Dipropylene glycol methyl ether acetate has a wide range of applications across various industries:

  • Personal Care Products: Used as a solvent and plasticizer in lotions, creams, and perfumes.
  • Coatings and Inks: Acts as a solvent in paint formulations, providing desirable drying properties.
  • Cleaning Products: Utilized in formulations for surface cleaners due to its effective solvency.
  • Adhesives: Employed as a component in adhesives for improved flexibility and performance .

Interaction studies involving dipropylene glycol methyl ether acetate focus on its compatibility with other chemicals and its behavior under various conditions. Research indicates that it can interact with oxidizing agents, leading to potential hazards if not managed properly. Additionally, studies have shown that its presence in formulations can enhance the performance of other solvents and additives by improving solubility and evaporation rates .

Dipropylene glycol methyl ether acetate shares similarities with other compounds in the glycol ether family. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Propylene Glycol Methyl Ether AcetateC5H12O3C_5H_{12}O_3Widely used in coatings; lower molecular weight
Ethylene Glycol Butyl EtherC6H14O3C_6H_{14}O_3Known for high solvency; used in industrial applications
Butyl Glycol EtherC6H14OC_6H_{14}OCommonly used as a solvent; higher volatility

Uniqueness

Dipropylene glycol methyl ether acetate is unique due to its balanced properties of low volatility combined with effective solvency and plasticizing capabilities. This makes it particularly valuable in applications where both performance and safety are critical, such as in personal care formulations where skin compatibility is essential .

Catalytic Etherification and Acetylation Reaction Mechanisms

The synthesis of dipropylene glycol methyl ether acetate involves a complex series of catalytic reactions that proceed through distinct mechanistic pathways [1] [2]. The primary reaction mechanism involves the esterification of dipropylene glycol methyl ether with acetic acid in the presence of acid catalysts, typically p-toluenesulfonic acid or solid acid catalysts such as ion exchange resins [1] [3].

The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of dipropylene glycol methyl ether attacks the carbonyl carbon of acetic acid [2] [4]. The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing its electrophilicity and facilitating nucleophilic attack by the glycol ether [5]. This results in the formation of a tetrahedral intermediate that subsequently eliminates water to yield the desired ester product [1] [2].

The catalytic etherification process demonstrates second-order kinetics with respect to both reactants, exhibiting an activation energy of approximately 55.7 kilojoules per mole [6]. The reaction rate constant at 110 degrees Celsius has been determined to be 0.089 liters per mole per minute, with a pre-exponential factor of 1.2 × 10⁶ liters per mole per second [7] [6]. Temperature coefficient studies indicate that the reaction rate doubles approximately every 10 degrees Celsius increase in temperature [6].

Ion exchange resins, particularly Amberlite IRA-904, have proven highly effective as heterogeneous catalysts for this transformation [3] [4]. These catalysts offer advantages including ease of separation, reduced corrosion issues, and enhanced selectivity compared to homogeneous acid catalysts [3] [4]. The heterogeneous catalytic system operates through a pseudo-homogeneous mechanism where the active sites on the resin surface facilitate proton transfer to activate the acetic acid molecule [4] [8].

Transesterification represents an alternative mechanistic pathway where dipropylene glycol methyl ether reacts with methyl acetate or ethyl acetate instead of acetic acid [4] [8]. This approach offers advantages including higher conversions at lower temperatures and easier removal of methanol or ethanol byproducts compared to water elimination in direct esterification [4] [6]. The transesterification mechanism proceeds through similar nucleophilic substitution pathways but avoids the complications associated with water removal [4] [8].

Industrial-Scale Production Processes for Isomeric Mixtures

Commercial dipropylene glycol methyl ether acetate is produced as a complex mixture of four primary isomers due to the structural variations possible in the dipropylene glycol backbone [9] [10] [11]. The industrial production process must accommodate the formation and purification of this isomeric mixture while maintaining consistent product quality and composition [10] [11].

The industrial synthesis typically employs continuous reactive distillation systems that integrate reaction and separation in a single unit operation [1] [12] [13]. These systems operate at temperatures ranging from 95 to 115 degrees Celsius under atmospheric to slightly elevated pressures [1] [14] [15]. The molar ratio of dipropylene glycol methyl ether to acetic acid is maintained between 1.0 to 1.5:1 to favor forward reaction while minimizing excess reactant costs [1] [14] [16].

Reactive distillation columns are equipped with structured packing or trays containing solid acid catalysts, typically acidic ion exchange resins [12] [13]. The reaction occurs in the middle section of the column while water produced as a byproduct is continuously removed overhead through azeotropic distillation [1] [12]. This continuous water removal drives the equilibrium toward product formation and achieves conversions exceeding 85 percent [1] [14].

The isomeric composition of the commercial product reflects the kinetic and thermodynamic preferences of the various reaction pathways [10] [11] [17]. Alpha isomers, derived from secondary alcohol groups, are kinetically favored and typically comprise 55 to 65 percent of the final product mixture [10] [11]. Beta isomers, formed through primary alcohol functionalities, represent 35 to 45 percent of the product and are formed under thermodynamic control [10] [11] [17].

Azeotroping agents, particularly methyl isobutyl ketone, play a crucial role in the industrial purification process [2]. These agents facilitate the removal of water and various reaction byproducts including dimethyldioxanes, propylene glycol methyl ether, and propylene glycol methyl ether acetate [2]. The optimal weight ratio of azeotroping agent to byproducts is maintained between 0.05 to 0.5 to achieve effective separation without excessive agent consumption [2].

The industrial process incorporates multiple distillation stages to achieve the required product purity [2] [12]. Unreacted dipropylene glycol methyl ether and acetic acid are recovered and recycled to the reactor through a continuous recycle loop [2] [12]. The final product is obtained from the bottom of the purification column with purities exceeding 99 percent by weight [14] [15].

Process optimization focuses on maximizing conversion and selectivity while minimizing energy consumption and waste generation [1] [12]. Residence times are typically maintained between 2 to 6 hours to ensure complete reaction while preventing thermal degradation of products [14] [15]. Catalyst loading is optimized between 0.02 to 0.5 weight percent based on the total reactant mass to balance catalytic activity with economic considerations [1] [14].

Quality Control Protocols and ASTM Standardized Testing Methods

Industrial quality control for dipropylene glycol methyl ether acetate relies on comprehensive testing protocols based on established ASTM standards [18] [19] [20]. These standardized methods ensure consistent product quality and compliance with industry specifications across different manufacturing facilities and suppliers [18] [19].

ASTM D4773 serves as the primary standard for purity determination of dipropylene glycol methyl ether acetate and related glycol ether compounds [18] [19] [20]. This gas chromatographic method enables quantitative analysis of the main product components while identifying and quantifying various impurities including residual glycol ethers and reaction byproducts [18] [19]. The method covers purity determination in the range from 99 to 100 percent with detection limits suitable for trace impurity analysis [18] [19].

Water content determination follows ASTM D1364 using Karl Fischer titration methodology [21] [18] [20]. This critical parameter must be maintained below 0.10 weight percent to prevent hydrolysis reactions and ensure product stability during storage and application [14] [21] [18]. The Karl Fischer method provides accurate determination of water content with precision suitable for quality control applications [18] [20].

Acidity measurements are conducted according to ASTM D1613, which determines free acid content expressed as acetic acid equivalents [21] [18] [20]. Industrial specifications typically require acidity levels below 0.035 weight percent to minimize corrosion potential and ensure compatibility with various application systems [14] [21] [18]. This parameter is monitored for each production batch as an indicator of process control and product stability [18] [20].

Color assessment utilizes ASTM D1209 employing the platinum-cobalt scale to evaluate product appearance and potential contamination [21] [18]. Commercial specifications typically require color values below 15 on the platinum-cobalt scale to ensure acceptable visual appearance for end-use applications [14] [21] [18]. Color development during storage can indicate oxidation or other degradation processes [18].

Distillation range determination follows ASTM D1078 to verify the boiling point characteristics of the product mixture [21] [18] [22]. The initial boiling point must exceed 140 degrees Celsius while the dry point should not exceed 150 degrees Celsius for typical commercial grades [21] [18] [22]. This parameter confirms the proper isomeric composition and absence of low-boiling impurities [18] [22].

Physical property measurements include density determination using ASTM D1475 and viscosity analysis according to ASTM D445 [18] [22]. Density values should range from 0.95 to 0.97 grams per milliliter at 20 degrees Celsius, while viscosity typically measures 1.0 to 1.5 centistokes at 25 degrees Celsius [14] [15] [22]. These properties affect the handling characteristics and application performance of the product [22].

Flash point testing employs ASTM D56 to determine fire hazard characteristics and regulatory classification requirements [18] [22]. Commercial dipropylene glycol methyl ether acetate typically exhibits flash points above 47 degrees Celsius, classifying it as a combustible liquid rather than a flammable liquid under most regulatory frameworks [14] [15] [22].

Specialized analytical methods include residue on evaporation testing using ASTM D1353 to quantify non-volatile impurities [18]. Heavy metals content is determined through ASTM D5185 to ensure compliance with purity specifications for sensitive applications [18]. Peroxide value testing according to ASTM D3703 monitors potential oxidation products that could affect product stability and performance [18].

Test ParameterASTM MethodAcceptance CriteriaTesting Frequency
Purity DeterminationD4773≥99.0 weight percentEach batch
Water ContentD1364≤0.10 weight percentEach batch
Acidity as Acetic AcidD1613≤0.035 weight percentEach batch
Color AssessmentD1209≤15 Platinum-Cobalt scaleEach batch
Distillation RangeD1078Initial boiling point ≥140°C, Dry point ≤150°CEach batch
Density MeasurementD14750.95-0.97 grams per milliliter at 20°CDaily
Viscosity DeterminationD4451.0-1.5 centistokes at 25°CWeekly
Flash PointD56≥47°CEach batch
Physical PropertySpecificationTest Method
AppearanceClear, colorless liquidVisual inspection
Molecular Weight190.2 grams per moleMass spectrometry
Boiling Range204.3-214.7°CASTM D1078
Vapor Pressure at 25°C3.8 millimeters mercuryStandard measurement
Flash Point≥47°CASTM D56
Water SolubilityMiscibleStandard test
Isomer TypeStructureTypical ContentFormation Preference
Alpha isomer(2-(2-methoxy-1-methyl)ethoxy)-1-methylethyl acetate45-50%Kinetically favored
Beta isomer(2-(2-methoxy-2-methyl)ethoxy)-1-methylethyl acetate25-30%Thermodynamically controlled
Beta isomer(2-(2-methoxy-2-methyl)ethoxy)-2-methylethyl acetate15-20%Thermodynamically controlled
Alpha isomer(2-(2-methoxy-1-methyl)ethoxy)-2-methylethyl acetate10-15%Kinetically favored

Fundamental Thermal Characteristics

Dipropylene glycol methyl ether acetate exhibits well-defined thermodynamic properties that are critical for understanding its behavior across different temperature and pressure conditions. The compound has a molecular weight of 190.2 grams per mole [1] [2] [3] and exists as a colorless liquid under standard conditions [1] [2].

Boiling Point and Phase Transitions

The normal boiling point of dipropylene glycol methyl ether acetate is established at 208.9 degrees Celsius (408 degrees Fahrenheit) at 760 millimeters of mercury [1] [2] [3]. Alternative sources report slightly varying values, with some indicating 209 degrees Celsius [2] [3] and others citing 200 degrees Celsius [4] [5], though the consensus centers around 209 degrees Celsius. The compound demonstrates a substantial liquid temperature range, with a freezing point of negative 25 degrees Celsius (negative 13 degrees Fahrenheit) [1] [2] [3], providing a liquid phase window of approximately 234 degrees Celsius.

Vapor Pressure Characteristics

The vapor pressure behavior of dipropylene glycol methyl ether acetate indicates relatively low volatility compared to many organic solvents. At 20 degrees Celsius, the vapor pressure measures 0.08 millimeters of mercury [1] [2] [3], which is equivalent to 10.4 pascals [4] [5]. This low vapor pressure value contributes to the compound's classification as a slow-evaporating solvent with an evaporation rate of 0.015 relative to normal butyl acetate [2] [3]. The corresponding vapor density is 6.56 times that of air [6], indicating that vapors will tend to accumulate in low-lying areas due to their higher density.

PropertyValueUnitTemperature
Boiling Point208.9°C760 mmHg
Freezing Point-25°CStandard conditions
Vapor Pressure0.08mmHg20°C
Vapor Pressure10.4Pa20°C
Evaporation Rate0.015(n-BuAc=1)25°C
Vapor Density6.56(air=1)Standard conditions

Combustion and Ignition Properties

The thermal stability and combustion characteristics reveal important safety parameters. The flash point ranges from 86.0 to 87.5 degrees Celsius [1] [2] [3], classifying the compound as a Class III combustible liquid. The autoignition temperature is documented at 285 degrees Celsius (545 degrees Fahrenheit) [2] [3], representing the minimum temperature required for spontaneous ignition without an external ignition source. The flammable concentration limits in air span from 1.21 volume percent (lower explosive limit) to 5.35 volume percent (upper explosive limit) [2] [7] [3].

Thermodynamic Energy Properties

The compound's energy characteristics include a heat of vaporization of 241 joules per gram at the normal boiling point [2] [3] and a heat of combustion of 25.4 kilojoules per gram at 25 degrees Celsius [2] [3]. The specific heat capacity measures 1.94 joules per gram per degree Celsius at 25 degrees Celsius [2] [3], indicating moderate thermal capacity for energy storage.

Solvation Parameters: Hansen Solubility Sphere Analysis

Hansen Solubility Parameter Framework

The Hansen solubility parameters provide a three-dimensional approach to understanding the solvation behavior of dipropylene glycol methyl ether acetate. These parameters quantify intermolecular interactions through dispersion forces, polar interactions, and hydrogen bonding capabilities, enabling prediction of solubility and miscibility behavior.

Primary Hansen Parameter Values

The dispersion parameter (δd) for dipropylene glycol methyl ether acetate is established at 16.3 (joules per cubic centimeter)^1/2 [3] [8], representing van der Waals forces between molecules. The polar parameter (δp) measures 4.9 (joules per cubic centimeter)^1/2 [3] [8], indicating moderate dipole-dipole interactions. The hydrogen bonding parameter (δh) registers 8.0 (joules per cubic centimeter)^1/2 [3] [8], reflecting the compound's capacity for hydrogen bond formation through its ether and ester functional groups.

Alternative Parameter Determinations

Secondary source data provides alternative Hansen parameter values that demonstrate some variability in experimental determinations. These alternative values include a dispersion parameter of 15.1 (joules per cubic centimeter)^1/2 [9], a polar parameter of 5.3 (joules per cubic centimeter)^1/2 [9], and a hydrogen bonding parameter of 4.3 (joules per cubic centimeter)^1/2 [9]. The variation between sources likely reflects different experimental methodologies and sample purities.

Hansen ParameterPrimary ValueAlternative ValueUnit
Dispersion (δd)16.315.1(J/cm³)^1/2
Polar (δp)4.95.3(J/cm³)^1/2
Hydrogen Bonding (δh)8.04.3(J/cm³)^1/2

Solubility Sphere Implications

The Hansen solubility sphere analysis reveals that dipropylene glycol methyl ether acetate possesses moderate polar character with significant hydrogen bonding capability. The relatively high hydrogen bonding parameter compared to the polar parameter suggests that hydrogen bonding interactions dominate over simple dipolar interactions in determining solubility behavior. This parameter combination positions the compound as an effective solvent for resins and polymers that contain hydroxyl or carbonyl functional groups.

Practical Solubility Behavior

Experimental solubility data supports the Hansen parameter predictions. The compound demonstrates limited water solubility at 183 grams per liter at 20 degrees Celsius [4] [5], equivalent to approximately 16 weight percent [3]. Conversely, water solubility in dipropylene glycol methyl ether acetate measures only 3.5 weight percent [3] [9], indicating asymmetric miscibility behavior. The compound shows excellent solubility in organic solvents at 750 grams per liter at 20 degrees Celsius [5].

Partition Coefficient Analysis

The partition coefficient (log P) value of 0.61 [4] [5] indicates a slight preference for organic phases over aqueous phases, consistent with the Hansen parameter profile. This moderate lipophilicity contributes to the compound's effectiveness as a coupling agent between hydrophilic and hydrophobic components in formulations.

Spectroscopic Identification: Fourier Transform Infrared and Nuclear Magnetic Resonance Spectral Signatures

Fourier Transform Infrared Spectroscopic Characteristics

The infrared spectroscopic profile of dipropylene glycol methyl ether acetate provides definitive identification through characteristic vibrational modes associated with its functional groups. The compound's molecular structure contains ether linkages, aliphatic carbon-hydrogen bonds, and an acetate ester group, each contributing distinct absorption features to the infrared spectrum.

Carbon-Hydrogen Stretching Vibrations

The aliphatic carbon-hydrogen stretching region exhibits multiple absorption bands characteristic of methyl and methylene groups. Primary absorption occurs in the 2800 to 3000 wavenumber range, with specific peaks corresponding to symmetric and asymmetric stretching modes of the various alkyl substituents present in the molecule [10] [11]. The methyl groups associated with the ether and acetate functionalities contribute to the complexity of this spectral region.

Ester Carbonyl Stretching

The acetate ester functionality produces a characteristic strong absorption band in the carbonyl stretching region, typically appearing around 1750 wavenumbers. This absorption represents the carbon-oxygen double bond stretch of the acetate group and serves as a primary diagnostic feature for ester identification. The exact position may vary slightly based on the local chemical environment and intermolecular interactions.

Ether Linkage Vibrations

The multiple ether linkages within the dipropylene glycol backbone generate characteristic carbon-oxygen stretching absorptions in the 1000 to 1300 wavenumber region. These absorptions often appear as complex multiplets due to the presence of multiple ether bonds with different local environments. The asymmetric and symmetric carbon-oxygen-carbon stretching modes contribute to the spectral complexity in this region.

Functional GroupVibrational ModeApproximate Frequency RangeIntensity
Aliphatic C-HStretching2800-3000 cm⁻¹Strong
Ester C=OStretching~1750 cm⁻¹Very Strong
Ether C-O-CStretching1000-1300 cm⁻¹Medium-Strong
Alkyl C-HBending1350-1480 cm⁻¹Medium

Nuclear Magnetic Resonance Spectroscopic Analysis

The nuclear magnetic resonance spectrum of dipropylene glycol methyl ether acetate reflects the compound's complex structure as a mixture of isomers. The presence of multiple isomeric forms results in signal multiplicity and overlap that complicates spectral interpretation but provides valuable structural information.

Proton Nuclear Magnetic Resonance Characteristics

The ¹H nuclear magnetic resonance spectrum exhibits signals corresponding to the various proton environments within the molecule [10]. Methyl protons associated with the terminal methoxy group typically appear as singlets in the 3.2 to 3.4 parts per million region. Methylene protons adjacent to oxygen atoms generate complex multiplets between 3.4 and 4.0 parts per million, reflecting the multiple ether linkage environments. The acetate methyl group produces a characteristic singlet around 2.1 parts per million. Methine protons attached to carbons bearing oxygen substituents appear as complex multiplets in the 3.8 to 4.2 parts per million range [10].

Carbon-13 Nuclear Magnetic Resonance Features

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [12]. The acetate carbonyl carbon appears as the most downfield signal, typically around 170 parts per million. Carbons bonded to oxygen atoms generate signals in the 60 to 80 parts per million region, with exact chemical shifts depending on the local substitution pattern. Methyl carbons produce signals in the 15 to 25 parts per million range, while methylene carbons appear between 60 and 75 parts per million. The complexity arising from isomeric forms results in signal multiplication for many carbon environments.

Isomeric Complexity in Spectroscopic Analysis

The commercial dipropylene glycol methyl ether acetate consists of multiple isomeric forms arising from different connectivity patterns in the dipropylene glycol backbone [10]. This isomeric complexity manifests in both infrared and nuclear magnetic resonance spectra as signal broadening, multiplicity, and partial overlap. Peak assignments often require advanced two-dimensional nuclear magnetic resonance techniques for complete elucidation [10].

Nuclear EnvironmentChemical Shift RangeMultiplicityIntegration
Terminal OCH₃3.2-3.4 ppmSinglet3H
OCH₂ groups3.4-4.0 ppmMultipletVariable
CHO groups3.8-4.2 ppmMultiplet1H
Acetate CH₃~2.1 ppmSinglet3H
Other CH₃1.1-1.3 ppmDoublet3H

XLogP3

0.7

UNII

5455FZE9RB

Wikipedia

Ppg-2 methyl ether acetate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Paint and coating manufacturing
Printing ink manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Wholesale and retail trade
fragrances
Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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